

Synthesis and Characterization of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-(trifluoromethyl)pyridine**

Cat. No.: **B028551**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-iodo-5-(trifluoromethyl)pyridine**, a key building block in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} Its unique structure, featuring both a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a versatile intermediate for a variety of chemical transformations.^[2]

Physicochemical Properties

2-Iodo-5-(trifluoromethyl)pyridine is a solid at room temperature, typically appearing as a white to off-white or light yellow substance.^[1] It exhibits low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.^[1]

Property	Value	Source
CAS Number	100366-75-4	[3]
Molecular Formula	C ₆ H ₃ F ₃ IN	[1]
Molecular Weight	272.99 g/mol	[3]
Melting Point	68-72 °C	[1]
Appearance	White to off-white/light yellow solid	[1]
Purity	Typically ≥95%	[1]

Synthesis Protocol: Sandmeyer Iodination of 2-Amino-5-(trifluoromethyl)pyridine

The synthesis of **2-iodo-5-(trifluoromethyl)pyridine** is effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-(trifluoromethyl)pyridine. This method involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol

Materials:

- 2-Amino-5-(trifluoromethyl)pyridine
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Diethyl Ether or other suitable organic solvent for extraction

- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Thiosulfate Solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Diazotization:**
 - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-5-(trifluoromethyl)pyridine in a solution of concentrated acid (e.g., HCl or H_2SO_4) and water.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:**
 - In a separate flask, prepare a solution of potassium iodide in water.
 - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
 - Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- **Work-up and Purification:**
 - Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

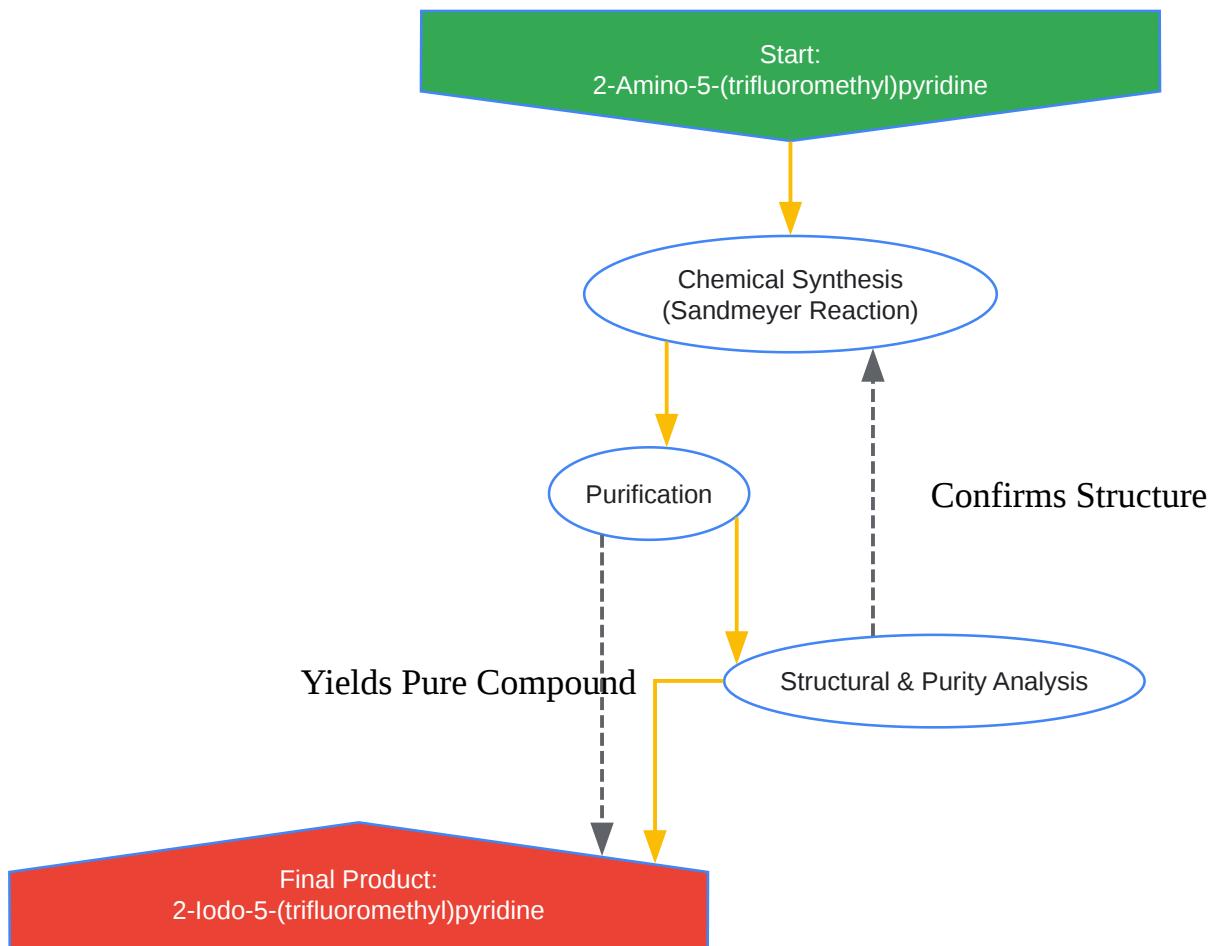
- Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **2-iodo-5-(trifluoromethyl)pyridine** by recrystallization or column chromatography to yield the final product.

Characterization Data

The structure and purity of the synthesized **2-iodo-5-(trifluoromethyl)pyridine** can be confirmed by various analytical techniques.

Technique	Data
¹ H NMR	Spectral data available from commercial suppliers. [4]
¹³ C NMR	Spectral data available from commercial suppliers. [4]
Mass Spectrometry (MS)	Molecular Ion (M ⁺) expected at m/z ≈ 273.
Purity (HPLC/GC)	Typically reported as ≥95-98% by commercial suppliers. [1]

Note: Detailed spectral data including chemical shifts (δ) and coupling constants (J) for NMR, as well as the full mass spectrum, should be obtained and analyzed to confirm the identity and purity of the synthesized compound.


Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for **2-iodo-5-(trifluoromethyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]
- 2. nbinno.com [nbinno.com]
- 3. 2-Iodo-5-trifluoromethyl-pyridine AldrichCPR 100366-75-4 [sigmaaldrich.com]
- 4. 2-Iodo-5-trifluoromethylpyridine(100366-75-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028551#synthesis-and-characterization-of-2-iodo-5-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com